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## Technical Support Center: Validating Anti-Mps1/TTK Antibodies for Western Blot

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Compound of Interest		
Compound Name:	TC-Mps1-12	
Cat. No.:	B611252	Get Quote

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating an anti-Mps1/TTK antibody for use in Western blotting. It is important to clarify that **TC-Mps1-12** is a potent and selective small molecule inhibitor of the Mps1 kinase, not an antibody.[1][2][3] This guide will therefore focus on the validation of commercially available antibodies against the Mps1 protein (also known as TTK), a common application in studies involving Mps1 inhibitors like **TC-Mps1-12**.

# Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the expected molecular weight of Mps1/TTK in a Western blot?

A1: The human Mps1/TTK protein is a dual-specificity protein kinase with a predicted molecular mass of approximately 97 kDa.[4] However, the apparent molecular weight on an SDS-PAGE gel can vary depending on post-translational modifications. Some recombinant tagged versions of the protein may have a higher molecular weight, for example, a full-length tagged recombinant TTK/Mps1 protein can have an expected molecular weight of 130 kDa.

Q2: I am not getting any signal for Mps1/TTK on my Western blot. What could be the issue?

A2: There are several potential reasons for a lack of signal. Consider the following:

 Protein Expression: Mps1/TTK is most highly expressed in rapidly dividing cells, such as in tumors or the testis. Ensure your chosen cell line or tissue expresses sufficient levels of the

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protein. For low-abundance targets, you may need to load more protein (20-40 µg of cell lysate per lane is a common recommendation).[5][6]

- Antibody Dilution: The primary antibody concentration may be too low. Always refer to the manufacturer's datasheet for the recommended starting dilution and optimize from there.[7]
   [8]
- Transfer Issues: Small proteins can pass through the membrane, while large proteins may not transfer efficiently. You can check the transfer efficiency by staining the membrane with Ponceau S before blocking.[9][10]
- Inactive Reagents: Ensure that your secondary antibody and ECL substrate are not expired and have been stored correctly. Sodium azide, a common preservative, inhibits HRP activity and should not be present in wash buffers or antibody diluents.[9][11]

Q3: I see multiple bands on my Western blot. How can I determine which one is specific to Mps1/TTK?

A3: The presence of multiple bands can be due to several factors:

- Protein Degradation: If you observe bands at a lower molecular weight than expected, it could be due to the degradation of the Mps1/TTK protein. Ensure you use fresh samples and protease inhibitors during sample preparation.[6][9]
- Post-Translational Modifications: Mps1/TTK is a kinase and is subject to phosphorylation,
   which can sometimes lead to shifts in migration or the appearance of multiple bands.
- Non-specific Antibody Binding: The primary or secondary antibodies may be binding to other
  proteins in the lysate. To reduce non-specific binding, try increasing the stringency of your
  washes, optimizing the blocking conditions (e.g., using 5% non-fat dry milk or BSA), and
  titrating your antibody concentrations.[6][11]
- Positive and Negative Controls: Use a positive control (e.g., a cell line known to express Mps1/TTK or a recombinant protein) and a negative control (e.g., a cell line with known low expression or siRNA-mediated knockdown of Mps1/TTK) to confirm the specificity of your antibody.[8][9]

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Q4: My background is very high, making it difficult to see my bands. How can I reduce the background?

A4: High background can obscure your results. Here are some tips to reduce it:

- Blocking: Ensure you are blocking the membrane for a sufficient amount of time (typically 1 hour at room temperature) with an appropriate blocking agent.[5][10][12]
- Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Using a detergent like Tween 20 (at 0.05-0.1%) in your wash buffer can help.[9][11]
- Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased background. Try reducing the antibody concentrations.[11]
- Membrane Handling: Always handle the membrane with clean forceps and ensure it does not dry out at any point during the procedure.[9][11]

#### **Quantitative Data Summary**

For optimal results, it is crucial to use the antibody at the recommended dilution. Below is a summary of starting dilutions for commercially available anti-Mps1/TTK antibodies. Note that these are starting recommendations and may require optimization for your specific experimental conditions.



Antibody	Host	Туре	Application	Recommen ded Starting Dilution	Reference
Anti- TTK/Mps1 [N1]	Mouse	Monoclonal	WB	2 μg/mL	[8]
Anti- TTK/Mps1 (A14012)	Rabbit	Polyclonal	WB	1:1,000 - 1:5,000	[7]
Anti-Mps1 (ab11108)	Mouse	Monoclonal	WB	Not specified	

# Detailed Experimental Protocol for Western Blotting of Mps1/TTK

This protocol is a general guideline and may need to be optimized for your specific antibody and experimental setup.

- 1. Sample Preparation (Cell Lysates) a. Wash cells with ice-cold PBS. b. Lyse the cells in RIPA buffer or a similar lysis buffer containing a protease inhibitor cocktail.[10][13] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 12,000-16,000 x g for 20 minutes at 4°C to pellet cellular debris.[10][13] f. Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
- 2. SDS-PAGE and Protein Transfer a. Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.[10] b. Load the samples onto an SDS-polyacrylamide gel and run the gel to separate the proteins by size. c. Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. A wet transfer is often recommended for optimal results.[5]
- 3. Immunodetection a. Block the membrane with 5% non-fat dry milk or 3-5% BSA in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10] b. Incubate the membrane with the primary anti-Mps1/TTK antibody at the optimized dilution in blocking buffer



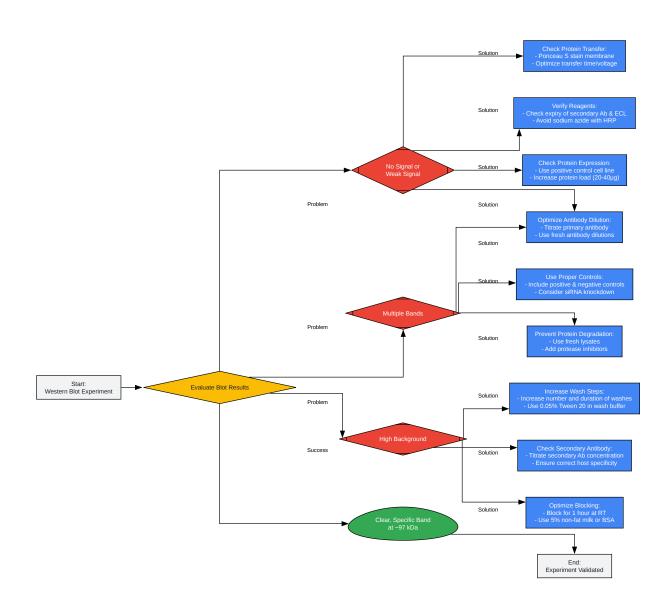




overnight at 4°C with gentle agitation.[12] c. Wash the membrane three to four times for 5-10 minutes each with TBST.[12][14] d. Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[12] e. Wash the membrane again three to four times for 5-10 minutes each with TBST. f. Prepare the ECL chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.[14] g. Capture the chemiluminescent signal using a CCD imager or X-ray film.

## **Visualizations**

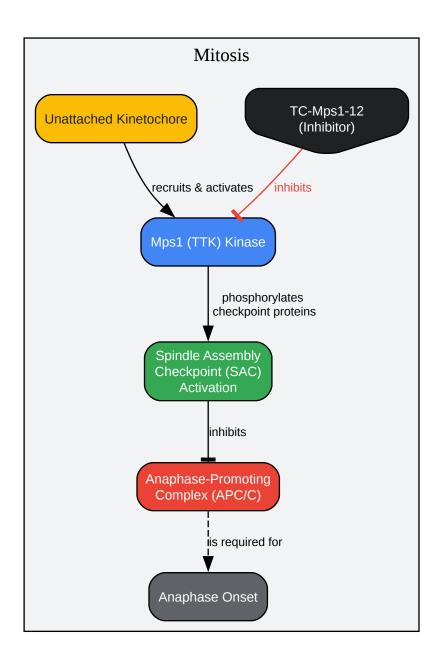




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Caption: A troubleshooting workflow for identifying and resolving common issues in Western blotting.



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Caption: Simplified diagram of the Mps1 kinase role in the Spindle Assembly Checkpoint.

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